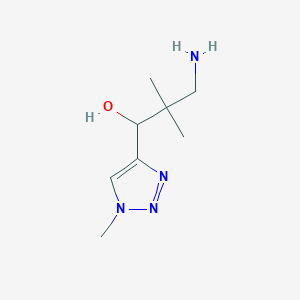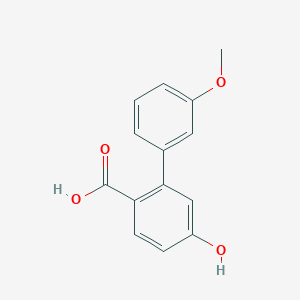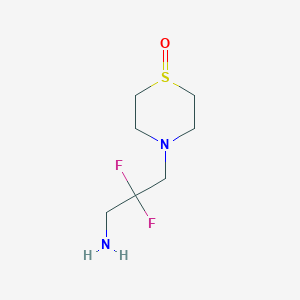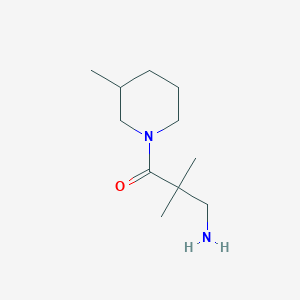
5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that features a triazole ring substituted with a tert-butyl group and a nitrophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various alkyl or aryl substituted triazoles.
Scientific Research Applications
5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: Utilized in the development of advanced materials due to its unique structural properties.
Catalysis: Acts as a catalyst or catalyst precursor in various organic reactions.
Mechanism of Action
The mechanism of action of 5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can coordinate with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,3-triazole: Similar structure but with a different triazole ring.
1,3,4-Thiadiazole Derivatives: These compounds share similar biological activities and are used in antimicrobial research.
Uniqueness
5-tert-Butyl-1-(4-nitrophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both tert-butyl and nitrophenyl groups enhances its stability and reactivity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C13H14N4O4 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
5-tert-butyl-1-(4-nitrophenyl)-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O4/c1-13(2,3)12-14-10(11(18)19)15-16(12)8-4-6-9(7-5-8)17(20)21/h4-7H,1-3H3,(H,18,19) |
InChI Key |
PLOYSMOMQOTVHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC(=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1Z)-N-Cyclohexyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B15256838.png)

![4-[2-(Trifluoromethyl)phenyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15256854.png)




![1-[2-(Aminomethyl)cyclopentyl]ethan-1-one](/img/structure/B15256883.png)

![4-[1-(2-Methoxy-2-oxoethyl)-2-oxopiperidin-4-yl]benzoic acid](/img/structure/B15256900.png)
